3-[(5Z)-5-{[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
CAS No.:
Cat. No.: VC14945695
Molecular Formula: C22H16FN3O5S2
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16FN3O5S2 |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 3-[(5Z)-5-[[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C22H16FN3O5S2/c1-12-5-4-9-25-18(12)24-19(31-15-7-3-2-6-14(15)23)13(20(25)29)11-16-21(30)26(22(32)33-16)10-8-17(27)28/h2-7,9,11H,8,10H2,1H3,(H,27,28)/b16-11- |
| Standard InChI Key | YOLFMFKJITYCHN-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=CC=C4F |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=CC=C4F |
Introduction
The compound 3-[(5Z)-5-{[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule featuring multiple functional groups. These include a thiazolidine ring, a pyrimidine derivative, and a fluorophenoxy moiety, which contribute to its potential biological activity and chemical reactivity. The compound's structure suggests it may have applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidin core, the introduction of the fluorophenoxy group, and the construction of the thiazolidin ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Research Findings and Future Directions
Research on similar compounds has shown promising results in various therapeutic areas. For instance, compounds with thiazolidinone rings have been studied for their antibacterial properties, and pyrimidine derivatives have been explored for their antiviral and anticancer activities. The unique combination of functional groups in this compound makes it an interesting candidate for further study, particularly in the development of novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume